1-Methyl-1-(propan-2-yl)piperidin-1-ium iodide
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Overview
Description
1-Methyl-1-(propan-2-yl)piperidin-1-ium iodide is a quaternary ammonium salt derived from piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(propan-2-yl)piperidin-1-ium iodide typically involves the quaternization of 1-Methyl-1-(propan-2-yl)piperidine with an iodinating agent. A common method includes the reaction of 1-Methyl-1-(propan-2-yl)piperidine with methyl iodide under reflux conditions. The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(propan-2-yl)piperidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of corresponding halide salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
1-Methyl-1-(propan-2-yl)piperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a neurotransmitter modulator.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(propan-2-yl)piperidin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of neurotransmitter receptors, leading to changes in signal transduction pathways. It can also form stable complexes with drugs, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpiperidine
- 1-(Propan-2-yl)piperidine
- 1-Methyl-1-(propan-2-yl)piperidin-1-ium chloride
Uniqueness
1-Methyl-1-(propan-2-yl)piperidin-1-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as high solubility in water and the ability to form stable ionic complexes. This makes it particularly useful in applications requiring high solubility and stability .
Properties
CAS No. |
84437-36-5 |
---|---|
Molecular Formula |
C9H20IN |
Molecular Weight |
269.17 g/mol |
IUPAC Name |
1-methyl-1-propan-2-ylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C9H20N.HI/c1-9(2)10(3)7-5-4-6-8-10;/h9H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WMKVNZYWBLZNIU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+]1(CCCCC1)C.[I-] |
Origin of Product |
United States |
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